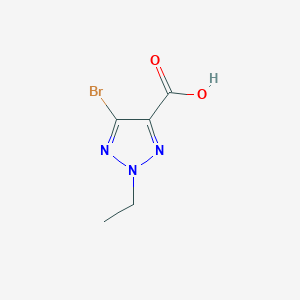
5-Bromo-2-ethyltriazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethyltriazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, particularly for its potential as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features, including the bromine atom and the triazole ring, make it a versatile reactant for nucleophilic substitution reactions, cycloadditions, and as a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the cyclization of azides with terminal alkynes, a reaction that can be catalyzed by various metals, including ruthenium. This method, known for its regioselectivity and efficiency, could be adapted for synthesizing this compound by choosing appropriate starting materials and reaction conditions (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, closely related to this compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal important structural parameters, such as bond lengths and angles, that contribute to the stability and reactivity of the molecule. For instance, Wang and Dong (2009) detailed the crystal structure of a related triazole compound, providing insights into the molecular geometry that could be relevant for understanding this compound (Wang & Dong, 2009).
科学的研究の応用
Structural and Spectroscopic Studies
The compound 5-Bromo-2-ethyltriazole-4-carboxylic acid and its derivatives have been studied for their structural and spectroscopic characteristics. For instance, the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was synthesized from 5-bromoindazole-3-carboxylic acid methylester and characterized using various spectroscopic techniques. The study provides valuable insights into the bond lengths, angles, and crystal packing of the compound, highlighting its potential application in material sciences and molecular engineering (Anuradha et al., 2014).
Synthesis of Novel Compounds
The structural versatility of this compound allows it to be a precursor in the synthesis of novel compounds. For example, the compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was synthesized from p-bromoaniline. The product's structure was investigated using X-ray crystallographic, NMR, MS, and IR techniques, demonstrating the compound's potential as a building block in organic synthesis and pharmaceutical research (Wang & Dong, 2009).
Application in Organic Chemistry and Catalysis
The derivatives of this compound have been employed in various organic reactions and catalysis. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been reported for the preparation of triazole-based scaffolds. This process offers a solution to the challenge posed by the Dimroth rearrangement and provides a pathway for creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Antimicrobial and Biological Evaluation
Some derivatives of this compound have been evaluated for their antimicrobial properties. For instance, the synthesis of a novel series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles exhibited antimicrobial activities against various bacterial strains, indicating their potential in the development of new antimicrobial agents (Sanjeeva et al., 2021).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-9-7-3(5(10)11)4(6)8-9/h2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXADUESUEHSHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
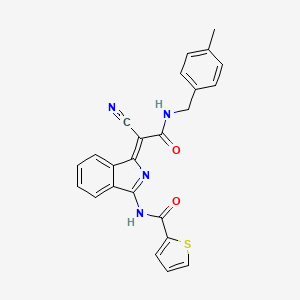
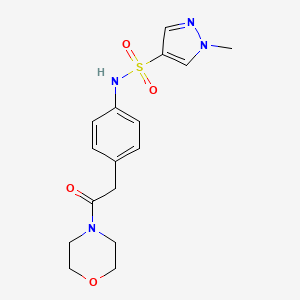
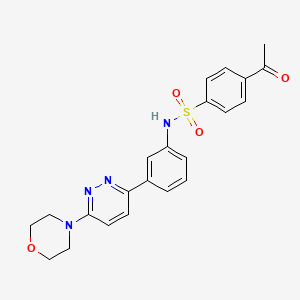

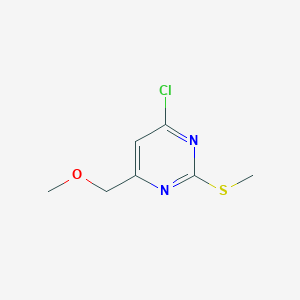



![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)